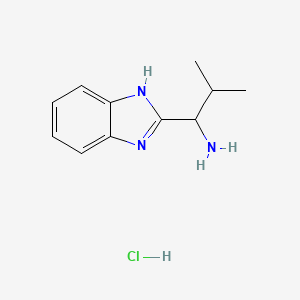

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBREHSYAXDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Benzimidazole Core

The benzimidazole nucleus is commonly synthesized by the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or catalytic conditions. This step is crucial as it sets the foundation for further functionalization.

Introduction of 2-Methylpropan-1-amine Side Chain

The side chain is introduced through nucleophilic substitution or reductive amination reactions involving appropriate precursors. The reaction conditions are optimized to favor selective substitution at the 2-position of the benzimidazole ring.

Salt Formation (Hydrochloride)

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid gas or hydrochloric acid solutions, often under controlled temperature conditions to ensure purity and yield.

Detailed Process Parameters and Conditions

Based on patent WO2013150545A2 and related literature, the following detailed parameters have been identified for the preparation of benzimidazole derivatives and their hydrochloride salts, which can be adapted for 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride:

| Step | Conditions/Details |

|---|---|

| Solvent Selection | Polar aprotic solvents (e.g., nitriles, ketones), ether solvents, ester solvents, or mixtures with water. |

| Base Selection | Alkali metal carbonates (sodium carbonate, potassium carbonate), bicarbonates (sodium bicarbonate). |

| Temperature Range | Reaction temperatures typically between 10°C to 50°C, preferably 25°C to 35°C. |

| Salt Formation | Hydrochloric acid gas passed into reaction mixture at low temperatures (-15°C to 5°C), then stirred at 25°C to 35°C for several hours. |

| Purification | Purification methods enhancing purity up to 95.6% by HPLC, involving solvent extraction and crystallization. |

Representative Synthetic Example

A representative method involves the following sequence:

Synthesis of the benzimidazole intermediate: Condensation of o-phenylenediamine with a suitable aldehyde or acid derivative in an organic solvent under mildly acidic conditions.

Side chain attachment: Reaction of the benzimidazole intermediate with 2-methylpropan-1-amine or its precursor in the presence of a base such as potassium carbonate, at 25-35°C.

Hydrochloride salt formation: Passing hydrochloric acid gas slowly into the reaction mixture containing the free amine at -15 to 5°C, followed by stirring at 25-35°C for up to 10 hours to ensure complete salt formation.

Isolation and Purification: The reaction mixture is then treated with ammonium carbonate and ammonia gas under cold conditions (-35 to -25°C) to remove impurities, followed by filtration and crystallization to obtain the pure hydrochloride salt.

Analytical and Purity Data

- High-performance liquid chromatography (HPLC) analysis shows purity levels reaching approximately 95.6% after purification.

- The use of specific solvents and bases, as well as controlled temperature, significantly influences the yield and purity.

- The hydrochloride salt form improves stability and handling characteristics.

Research Findings and Notes

- The choice of solvent is critical; polar aprotic solvents such as nitriles and ketones provide better reaction efficiency.

- The base used must be mild enough to avoid side reactions but strong enough to facilitate nucleophilic substitution.

- Temperature control during hydrochloride salt formation is essential to prevent decomposition or side reactions.

- The purification step involving ammonium carbonate and ammonia gas treatment is effective in removing residual impurities and enhancing the final product quality.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Notes |

|---|---|---|

| Solvent | Polar aprotic (e.g., acetonitrile, ketones) | Enhances solubility and reaction rate |

| Base | Sodium carbonate, potassium carbonate, bicarbonates | Mild bases preferred |

| Reaction Temperature | 25-35°C | Optimal for substitution and salt formation |

| Hydrochloride Formation | HCl gas at -15 to 5°C, stirring at 25-35°C | Ensures complete salt formation |

| Purification | Ammonium carbonate and ammonia gas treatment | Improves purity (>95%) |

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides under basic conditions. For example:

-

Reagents : Butyl iodide, KOH, acetone

-

Conditions : 60°C, 3 hours

-

Product : N-alkylated derivatives (e.g., 1-butyl-1H-benzimidazol-2-amine) .

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the amine acts as a nucleophile attacking the alkyl halide. The benzimidazole ring stabilizes intermediates through resonance.

| Reaction Component | Details |

|---|---|

| Yield | 74% |

| Solvent | Acetone |

| Catalyst | KOH |

Acylation Reactions

The amine group reacts with acylating agents to form amides:

-

Reagents : Acetyl chloride, pyridine

-

Conditions : Room temperature, 3 hours

-

Product : N-acetylated derivatives (e.g., N-(1-pentyl-1H-benzimidazol-2-yl)acetamide) .

Key Data :

-

Pyridine neutralizes HCl by-products.

-

Purification via silica gel chromatography (10% MeOH/CH₂Cl₂) yields 65% .

Salt Formation and Neutralization

The hydrochloride salt can be neutralized to release the free amine:

-

Reagents : NaOH (1.0 M aqueous solution)

-

Conditions : Basification to pH 8.0, followed by EtOAc extraction .

Application :

The free amine is more reactive in subsequent transformations, such as Schiff base formation or coordination chemistry.

Cyclization and Condensation

The benzimidazole ring participates in cyclization reactions. For instance:

-

Reagents : CNBr, MeOH/H₂O (1:1)

-

Conditions : 60°C, 3 hours

Example :

Synthesis of 2-aminobenzimidazole (7 ) from o-phenylenediamine and CNBr yields 82% .

Esterification and Carboxylation

While the compound lacks hydroxyl groups, its benzimidazole moiety can direct electrophilic substitution. Related derivatives (e.g., bendamustine analogs) show esterification with alcohols under acidic conditions:

-

Reagents : Ethanol, H₂SO₄

-

Conditions : Reflux, 4–6 hours

-

Product : Ethyl esters (e.g., ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate) .

Note : Strong acids (pKₐ ≤ 1.5) like H₂SO₄ are preferred catalysts .

Hydrogenation

Nitro-containing analogs (e.g., 5-nitrobenzimidazoles) undergo hydrogenation:

-

Reagents : H₂, Pt/C (5% wt), EtOAc

-

Conditions : 30 psi H₂, 3 hours

-

Product : Amino derivatives (e.g., ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate) .

Coordination Chemistry

The benzimidazole nitrogen and amine group act as ligands for metal complexes:

-

Example : Coordination with transition metals (e.g., Pt, Cu) for catalytic or therapeutic applications.

Observed Trends :

-

Enhanced stability in aqueous media due to the hydrochloride salt.

-

Selective cytotoxicity in cancer cell lines.

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride has been studied for its potential therapeutic effects. Research indicates that compounds containing the benzimidazole moiety often exhibit anti-parasitic, anti-cancer, and anti-inflammatory properties.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzimidazole, including this compound, showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Neurological Research

The compound has also been investigated for its neuroprotective effects. It is believed to interact with neurotransmitter systems, potentially offering insights into treatments for neurodegenerative diseases.

Case Study: Neuroprotection

In experimental models of neurodegeneration, 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride was shown to reduce oxidative stress markers and improve cognitive function. This suggests a possible role in developing therapies for conditions like Alzheimer's disease .

Biochemical Applications

This compound is utilized in various biochemical assays due to its ability to modulate enzyme activity. It has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

Mechanism of Action

The mechanism by which 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Core Derivatives

1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine

- Structure : Substitution of the 2-methylpropylamine with a 3-(methylthio)propyl group.

- Molecular Formula : C₁₁H₁₅N₃S (vs. C₁₁H₁₄N₃Cl·HCl for the target compound).

(E)-1-(1H-Benzimidazol-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one (2h)

- Structure: Incorporates a propenone linker and thiophene substituent.

- Activity : Exhibits antimicrobial properties (MS m/z 255.30) with a melting point of 224°C, suggesting higher thermal stability than the target compound .

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride

Heterocyclic Variants

2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine Hydrochloride

Alkylamine Derivatives without Benzimidazole

1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride

Pharmacological and Functional Comparisons

Vasodilation Activity

Antimicrobial Activity

- Benzimidazole-Propenone Derivatives (e.g., 2f, 2g, 2h): Exhibit antimicrobial properties with moderate yields (13–67%) and high melting points (212–240°C), correlating with stability under physiological conditions .

Comparative Data Table

Biological Activity

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride is a compound derived from the benzimidazole family, which has gained attention due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds bearing the benzimidazole nucleus have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for several derivatives indicate a promising profile for antimicrobial activity.

The compound's activity was evaluated using broth microdilution methods, confirming its potential against resistant strains.

Antitumor Activity

The antitumor potential of benzimidazole derivatives has been extensively studied. In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that certain derivatives could inhibit cell proliferation effectively.

| Compound | Cell Line | IC50 (μM) | Assay Type | Reference |

|---|---|---|---|---|

| 5 | A549 | 2.12 ± 0.21 | 2D | |

| 6 | HCC827 | 5.13 ± 0.97 | 2D | |

| 8 | NCI-H358 | 0.85 ± 0.05 | 2D |

These findings suggest that the compound may interfere with critical cellular processes such as DNA replication and repair, potentially through intercalation or binding to DNA structures.

The mechanisms underlying the biological activities of benzimidazole derivatives are multifaceted:

- DNA Intercalation : Some studies indicate that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Benzimidazole derivatives may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the induction of apoptosis in cancer cells.

Case Studies

A comprehensive review of recent literature highlights various case studies focusing on the biological activity of benzimidazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole compounds against Staphylococcus aureus and Escherichia coli, showcasing significant antibacterial effects with lower MIC values compared to standard antibiotics .

- Antitumor Potential : Research involving three-dimensional (3D) culture systems demonstrated that certain benzimidazole derivatives exhibited higher cytotoxicity in comparison to traditional two-dimensional (2D) cultures, suggesting improved relevance to in vivo conditions .

Q & A

Q. What are the recommended methods for synthesizing 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves coupling benzimidazole derivatives with substituted propanamine precursors. A retrosynthetic approach using AI-driven tools (e.g., Template_relevance models) can predict feasible routes by analyzing databases like Reaxys or Pistachio . For example, nucleophilic substitution reactions between 2-chlorobenzimidazole and 2-methylpropan-1-amine under reflux in acetonitrile, followed by HCl salt formation, yield the hydrochloride form. Purification via recrystallization or column chromatography is recommended to achieve >95% purity. Key precursors include cyclopropyl or allyl-substituted amines, as seen in structurally related compounds .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.0 ppm and methyl groups at δ 1.2–1.5 ppm).

- FT-IR : Identify characteristic N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1 for the free base).

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for analogous benzimidazole derivatives .

Q. What are the key considerations for ensuring solubility and stability in experimental buffers?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (use PBS or Tris-HCl buffers at pH 4–6). For stability:

- Avoid prolonged exposure to light or heat (store at –20°C in desiccated conditions).

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the compound's interaction with G protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]-labeled analogs to measure binding affinity (Kd) on GPCR-expressing cell membranes (e.g., serotonin or dopamine receptors) .

- Functional Assays : Monitor cAMP accumulation or calcium flux in HEK293 cells transfected with target GPCRs to assess agonism/antagonism.

- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant receptor responses .

Q. How can researchers address discrepancies in reported biological activities of benzimidazole-derived compounds?

- Methodological Answer :

- Comparative Studies : Replicate assays under standardized conditions (e.g., cell line, buffer pH, incubation time).

- Orthogonal Assays : Validate activity using unrelated methods (e.g., SPR for binding kinetics vs. cell-based functional assays).

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends or confounding variables .

Q. What computational approaches are recommended for predicting the compound's pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in GPCR active sites (PDB: 6CM4) .

- MD Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability and binding free energy (e.g., GROMACS).

- QSAR Models : Train algorithms on datasets like ChEMBL to predict ADMET properties (e.g., logP = 2.1, t₁/₂ = 4.2 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.